molecular formula C21H21N3O4 B12217826 methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

Cat. No.: B12217826
M. Wt: 379.4 g/mol
InChI Key: FJBYNDTZNKTWFB-UHFFFAOYSA-N
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Description

Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a pyrazolone-derived compound featuring a conjugated system with a Z-configuration ethylidene linker and a 4-methoxyphenyl substituent. The Z-configuration at the ethylidene bond may confer stereochemical specificity in interactions, while the 4-methoxyphenyl group enhances electron-donating effects compared to simpler aryl substituents .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 2-[1-[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C21H21N3O4/c1-13(22-18-8-6-5-7-17(18)21(26)28-4)19-14(2)23-24(20(19)25)15-9-11-16(27-3)12-10-15/h5-12,23H,1-4H3

InChI Key

FJBYNDTZNKTWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrazolone Derivatives

Key structural analogs differ in substituents on the pyrazolone ring, ester groups, and aryl/heteroaryl linkages. Below is a comparative analysis based on available literature:

Table 1: Structural Comparison of Selected Analogs
Compound Name Ester Group Pyrazolone Substituents Aryl/Heteroaryl Group Configuration Reference
Target Compound (Methyl 2-...benzoate) Methyl 3-Methyl, 4-methoxyphenyl 4-Methoxyphenyl Z N/A (Hypothetical)
Ethyl 2-{[(1Z)-(3-Methyl-5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-4-Ylidene)(p-Tolyl)Methyl]Amino}-3-Phenylpropanoate Ethyl 3-Methyl, phenyl p-Tolyl Z
Ethyl 4-(4-(Pyridazin-3-Yl)Phenethylamino)Benzoate (I-6230) Ethyl N/A Pyridazin-3-yl -
Ethyl 4-(4-(3-Methylisoxazol-5-Yl)Phenethoxy)Benzoate (I-6473) Ethyl N/A 3-Methylisoxazol-5-yl -

Key Differences and Implications

Ester Group Variation :

  • The target compound uses a methyl ester , whereas analogs like I-6230 and the compound in employ ethyl esters . Methyl esters generally exhibit higher hydrolytic stability but lower solubility in polar solvents compared to ethyl esters, which may influence pharmacokinetic profiles .

Aryl/Heteroaryl Substituents: The 4-methoxyphenyl group in the target compound provides electron-donating methoxy substitution, enhancing resonance stabilization.

Pyrazolone Ring Modifications :

  • The compound in substitutes the pyrazolone’s 1-position with phenyl instead of 4-methoxyphenyl , reducing electron-donating capacity. This alteration could impact redox behavior or binding affinity in biological systems.

Stereochemical Configuration: The Z-configuration in the target compound and the analog from may enforce specific spatial orientations, affecting molecular recognition compared to E-configurations or non-conjugated systems.

Research Findings and Trends

Crystallographic and Spectroscopic Characterization

  • Tools like SHELXL (mentioned in ) and ORTEP-3 () are critical for resolving Z/E configurations and hydrogen-bonding networks in such compounds. The target compound’s Z-configuration would require precise crystallographic validation using these methods.

Biological Activity

Methyl 2-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring and various substituents that contribute to its biological properties. Its molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3} with a molecular weight of approximately 344.42 g/mol. The structure includes a methoxyphenyl group and an ethylamino moiety, which are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8G2/M phase arrest
HeLa (Cervical)18.5Apoptosis and necrosis

Antioxidant Activity

The compound also exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants such as ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)Type of Activity
Methyl Compound25.0Free radical scavenger
Ascorbic Acid22.5Free radical scavenger

Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

A study involving rats induced with paw edema showed that treatment with the compound significantly reduced swelling compared to the control group, indicating its effectiveness in managing inflammation.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.

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